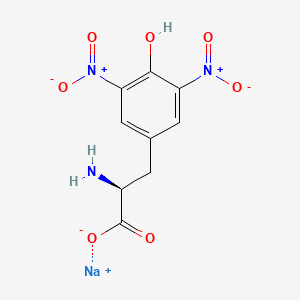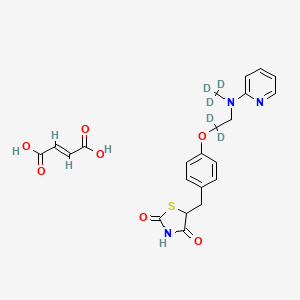
Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 is a synthetic peptide with a specific sequence of amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the malonyl group (CH(CO2H)2) in the tyrosine residue makes it unique and potentially useful for specific biochemical interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized protocols are used to ensure high yield and purity. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methionine residue can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The malonyl group in the tyrosine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted malonyl groups.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis and modification techniques.
Biology
Protein-Protein Interactions: Investigated for its role in modulating protein-protein interactions due to its unique sequence and functional groups.
Medicine
Drug Development: Potential use in developing peptide-based therapeutics targeting specific pathways or receptors.
Industry
Biotechnology: Utilized in the development of biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 depends on its interaction with specific molecular targets. The malonyl group in the tyrosine residue can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate signaling pathways and protein activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2: Contains a sulfonated tyrosine residue instead of a malonyl group.
Ac-Asp-Tyr-Met-Gly-Trp-NH2: Lacks the malonyl group, making it less reactive in certain biochemical contexts.
Uniqueness
The presence of the malonyl group in Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 makes it unique compared to other peptides. This group can participate in specific chemical reactions, making the compound valuable for studying protein modifications and developing targeted therapeutics.
Propiedades
Fórmula molecular |
C39H57N7O14S |
|---|---|
Peso molecular |
880.0 g/mol |
Nombre IUPAC |
2-[4-[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenoxy]propanedioic acid |
InChI |
InChI=1S/C39H57N7O14S/c1-19(2)16-25(32(40)50)43-33(51)24(13-15-61-6)42-36(54)28-8-7-14-46(28)37(55)30(20(3)4)45-35(53)26(44-34(52)27(18-29(48)49)41-21(5)47)17-22-9-11-23(12-10-22)60-31(38(56)57)39(58)59/h9-12,19-20,24-28,30-31H,7-8,13-18H2,1-6H3,(H2,40,50)(H,41,47)(H,42,54)(H,43,51)(H,44,52)(H,45,53)(H,48,49)(H,56,57)(H,58,59)/t24-,25-,26-,27-,28-,30-/m0/s1 |
Clave InChI |
XPASOGHYDSTHJQ-YUGXLDDKSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)OC(C(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)

![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)




